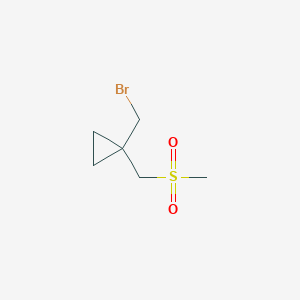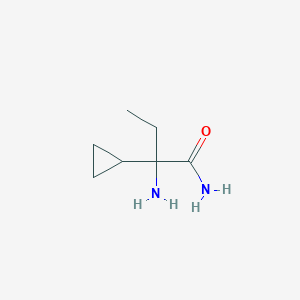![molecular formula C21H29N3O5 B1376788 Benzyl 4-{3-[(tert-butoxy)carbonyl]-2-oxoimidazolidin-1-yl}piperidine-1-carboxylate CAS No. 1312118-25-4](/img/structure/B1376788.png)
Benzyl 4-{3-[(tert-butoxy)carbonyl]-2-oxoimidazolidin-1-yl}piperidine-1-carboxylate
Übersicht
Beschreibung
“Benzyl 4-{3-[(tert-butoxy)carbonyl]-2-oxoimidazolidin-1-yl}piperidine-1-carboxylate” is a chemical compound with the molecular formula C21H29N3O5. It is also known by its IUPAC name, benzyl 4-[3-(tert-butoxycarbonyl)-2-oxo-1-imidazolidinyl]-1-piperidinecarboxylate .
Molecular Structure Analysis
The molecular structure of this compound includes a benzyl group, a tert-butoxy carbonyl group, an imidazolidinone ring, and a piperidine ring . The exact 3D structure would require more detailed analysis or experimental data.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its melting point is between 116 and 117 degrees Celsius . The molecular weight is 403.48 g/mol.Wissenschaftliche Forschungsanwendungen
Novel Chiral Auxiliary
- Kinetic Resolution : The compound has been used as a novel chiral auxiliary for kinetic resolution, particularly in stereospecific amination. This process yields enantiomerically enriched products, important in synthesizing biologically active compounds (Kubota, Kubo, & Nunami, 1994).
- Dynamic Kinetic Resolution : Another significant application is in dynamic kinetic resolution utilizing the compound as a chiral auxiliary for stereoselective carbon-carbon bond formation. This method is crucial for creating chiral α-alkyl succinic acid derivatives and β-amino acid derivatives (Kubo, Kubota, Takahashi, & Nunami, 1997).
Intermediate in Synthesis
- Anticancer Drugs : The compound serves as an important intermediate in synthesizing small molecule anticancer drugs. It is involved in multiple reaction steps, leading to products with potential anticancer activities (Zhang, Ye, Xu, & Xu, 2018).
- Nociceptin Antagonists : It has been used in the efficient and practical asymmetric synthesis of intermediates vital for nociceptin antagonist synthesis. These antagonists play a role in pain modulation and could have therapeutic applications (Jona et al., 2009).
Other Applications
- Bioactive Compounds Synthesis : The compound is also an intermediate in synthesizing biologically active compounds like crizotinib, which has applications in cancer treatment (Kong et al., 2016).
- Potential in Alzheimer's Treatment : Derivatives of the compound were synthesized and evaluated for anti-Alzheimer's activity, indicating its potential in neurodegenerative disease treatment (Gupta et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
benzyl 4-[3-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxoimidazolidin-1-yl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c1-21(2,3)29-20(27)24-14-13-23(18(24)25)17-9-11-22(12-10-17)19(26)28-15-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGURJFEDPZIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C1=O)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-{3-[(tert-butoxy)carbonyl]-2-oxoimidazolidin-1-yl}piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B1376713.png)




![1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one](/img/structure/B1376720.png)


